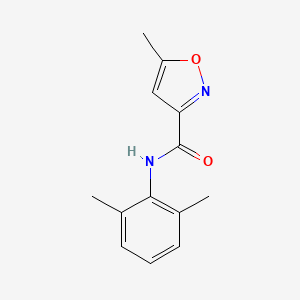

N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide

Overview

Description

Synthesis Analysis

While specific synthesis methods for “N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide” were not found, there are related compounds like Lidocaine that have well-documented synthesis methods . Lidocaine, for instance, is synthesized via the SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .

Chemical Reactions Analysis

Again, specific chemical reactions involving “N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide” are not available. But, Lidocaine, a related compound, has been studied extensively for its chemical reactions .

Scientific Research Applications

Pharmacokinetics and Metabolism

N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, also referred to as D2624, has been extensively studied for its pharmacokinetics and metabolism in both animal models and humans. It is related to lidocaine and is part of a new series of experimental anticonvulsants. In rats and humans, studies have shown that D2624 undergoes extensive first-pass metabolism, resulting in metabolites like D3017 (the primary alcohol) and 2,6-DMA (formed by amide bond hydrolysis). The drug is well absorbed but exhibits low bioavailability due to this metabolism. Metabolic pathways in humans suggest significant species differences compared to rats, primarily in the oxidative and hydrolytic pathways of D2624 (Martin et al., 1997).

Anticonvulsant Activity

The compound has been identified as a significant contributor to anticonvulsant activity. Several derivatives of N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide have been synthesized and tested in various anticonvulsant models. The modification of the compound, such as the substitution of the phenyl and isoxazolic rings, appears to impact its anticonvulsant behavior. Selected derivatives of this compound have shown considerable activity, especially in the maximal electroshock seizure (MES) test, indicating its potential as a therapeutic agent for epilepsy or seizures (Lepage et al., 1992).

Structural Analysis

Structural analysis of similar compounds provides insights into the molecular conformation and interactions that may influence the pharmacological activity of N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide. Studies have observed features like intramolecular hydrogen bonding and planarity in compounds with similar structures. This kind of analysis is crucial in understanding how structural aspects of the molecule may affect its biological activity and interactions (Rodier et al., 1993).

Luminescence Sensing Applications

Research on derivatives of dimethylphenyl compounds has demonstrated potential applications in luminescence sensing. Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized, showing selective sensitivity to benzaldehyde derivatives. Such properties make these compounds potential candidates for fluorescence sensors, which could have broad applications in chemical analysis and environmental monitoring (Shi et al., 2015).

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)14-13(16)11-7-10(3)17-15-11/h4-7H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXJYVWTIYEJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926720 | |

| Record name | N-(2,6-Dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide | |

CAS RN |

130402-91-4 | |

| Record name | N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130402914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2624 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T3U2U10ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester](/img/structure/B1227659.png)

![5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1227664.png)

![4-methoxy-N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)benzamide](/img/structure/B1227666.png)

![2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide](/img/structure/B1227667.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B1227668.png)

![Cyclopropanecarboxylic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester](/img/structure/B1227669.png)

![4-[Cyclohexyl(methyl)amino]naphthalene-1,2-dione](/img/structure/B1227679.png)